2,3-Pentanedione

Catalog No.
S599343
CAS No.
600-14-6
M.F
C5H8O2
M. Wt
100.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Pentanedione

CAS Number

600-14-6

Product Name

2,3-Pentanedione

IUPAC Name

pentane-2,3-dione

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C5H8O2/c1-3-5(7)4(2)6/h3H2,1-2H3

InChI Key

TZMFJUDUGYTVRY-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 6.67X10+4 at 15 °C
Miscible with ethanol, diethyl ether, and acetone
66.7 mg/mL at 15 °C
insoluble in glycerol and water; miscible with alcohol, propylene glycol, fixed oils
1 ml in 3 ml 50% alcohol (in ethanol)

Synonyms

2,3-pentanedione, acetyl propionyl

Canonical SMILES

CCC(=O)C(=O)C

The exact mass of the compound 2,3-Pentanedione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 66.7 mg/ml at 15 °cin water, 6.67x10+4 at 15 °cmiscible with ethanol, diethyl ether, and acetone66.7 mg/ml at 15 °cinsoluble in glycerol and water; miscible with alcohol, propylene glycol, fixed oils1 ml in 3 ml 50% alcohol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7613. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Pentanones - Supplementary Records. It belongs to the ontological category of methyl ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2,3-Pentanedione (CAS 600-14-6), also known as acetyl propionyl, is a highly reactive vicinal alpha-diketone utilized extensively as a flavoring agent, a visible-light photoinitiator, and a synthetic starting material[1]. Characterized by a boiling point of approximately 108 °C and a vapor pressure of 21.4 mm Hg at 20 °C, it presents a distinct volatility profile compared to shorter-chain diketones [2]. In industrial procurement, its value proposition centers on its structural similarity to diacetyl, allowing it to impart similar organoleptic properties while offering modified evaporation kinetics and handling parameters. Additionally, its alpha-diketone moiety makes it a highly effective visible-light photoinitiator for (meth)acrylate polymerization in dental and coating applications [3].

Attempting a generic 1:1 substitution between 2,3-pentanedione and its closest analog, diacetyl (2,3-butanedione), frequently leads to formulation failure due to diverging physical and sensory properties [1]. While both share the vicinal diketone structure responsible for characteristic buttery notes, 2,3-pentanedione has a significantly higher flavor threshold, meaning that direct volumetric replacement will result in a severely muted flavor profile[2]. Furthermore, 2,3-pentanedione exhibits lower water solubility and a lower vapor pressure, which alters its partitioning behavior in liquid matrices and its headspace emission rates during manufacturing [3]. Consequently, procurement and formulation teams must treat 2,3-pentanedione as a distinct chemical entity requiring recalibrated dosing, tailored solvent systems, and specific exposure control protocols rather than a simple drop-in replacement.

Vapor Pressure and Volatility Profile

In comparative volatility assessments, 2,3-pentanedione demonstrates a vapor pressure of 21.4 mm Hg at 20 °C, which is substantially lower than that of diacetyl (52.2 to 52.5 mm Hg at 20 °C) [1]. Correspondingly, 2,3-pentanedione has a higher boiling point (108 °C) compared to diacetyl (88 °C) [2]. This quantitative reduction in vapor pressure alters the evaporation rate and headspace saturation during ambient handling and mixing.

Evidence DimensionVapor pressure at 20 °C
Target Compound Data21.4 mm Hg
Comparator Or BaselineDiacetyl (52.2 - 52.5 mm Hg)
Quantified DifferenceApprox. 59% reduction in vapor pressure
ConditionsPure compound at 20 °C

The lower vapor pressure requires adjustments in process ventilation and alters the release kinetics of the compound in final formulated products.

Sensory Threshold and Dosing Requirements

Sensory evaluations reveal that the flavor threshold of 2,3-pentanedione is approximately 1.0 mg/L, whereas the threshold for diacetyl is significantly lower at 0.10 mg/L [1]. Because 2,3-pentanedione requires a tenfold higher concentration to achieve a comparable sensory impact, formulators cannot use a 1:1 substitution ratio when replacing diacetyl.

Evidence DimensionFlavor detection threshold
Target Compound Data1.0 mg/L
Comparator Or BaselineDiacetyl (0.10 mg/L)
Quantified Difference10-fold higher concentration required for 2,3-pentanedione
ConditionsAqueous/beverage matrix sensory testing

Procurement volumes and formulation recipes must be scaled up significantly when transitioning from diacetyl to 2,3-pentanedione to maintain product efficacy.

Photopolymerization Initiation Capability

As an alpha-diketone, 2,3-pentanedione is utilized as a visible-light photoinitiator in (meth)acrylate resin systems, serving as a functional alternative to the industry-standard camphorquinone [1]. Unlike the bulky bicyclic structure of camphorquinone, the linear aliphatic nature of 2,3-pentanedione provides different solubility parameters and refractive index matching capabilities (refractive index of polymerizable monomers typically 1.52 to 1.58) in dental composite formulations [2].

Evidence DimensionPhotoinitiator structural class
Target Compound DataLinear aliphatic alpha-diketone
Comparator Or BaselineCamphorquinone (bicyclic alpha-diketone)
Quantified DifferenceReduced steric hindrance and altered matrix solubility
ConditionsVisible light irradiation of (meth)acrylate resins

Provides materials scientists with an alternative photoinitiator to optimize curing kinetics, resin solubility, and optical clarity in light-cured composites.

Flavor and Fragrance Reformulation

Due to its vicinal diketone structure, 2,3-pentanedione is heavily procured as a substitute for diacetyl to impart butter, caramel, and toasted notes in food and beverage formulations. Its lower vapor pressure alters headspace dynamics, but formulators must account for its 1.0 mg/L flavor threshold by adjusting dosing ratios upward compared to legacy diacetyl recipes [1].

Visible-Light Cured Dental and Industrial Resins

In polymer chemistry, 2,3-pentanedione is utilized as an alpha-diketone photoinitiator. When paired with an amine accelerator, it effectively initiates the free-radical polymerization of (meth)acrylate monomers under visible light. It serves as a critical alternative to camphorquinone for tuning the solubility, curing rate, and final optical properties of dental composites and UV/vis-curable coatings [2].

Precursor for Heterocyclic Synthesis

As a highly reactive 1,2-diketone, 2,3-pentanedione is a valuable building block in organic synthesis. It is utilized as a starting material for pharmaceutical intermediates and readily undergoes condensation reactions to form substituted quinoxalines and pyrazines, which are essential scaffolds in the development of advanced organic materials [3].

Physical Description

Liquid
Colorless to dark yellow liquid with a pleasant buttery odor; [Reference #1] Yellow liquid; [Alfa Aesar MSDS]
yellow to green liquid with a penetrating, buttery odour on dilution
Yellow to green-yellow liquid with a buttery odor.

Color/Form

Yellow liquid
Yellow to yellow-green liquid

XLogP3

0.1

Hydrogen Bond Acceptor Count

2

Exact Mass

100.052429494 Da

Monoisotopic Mass

100.052429494 Da

Boiling Point

109.9 °C
230-234 °F

Flash Point

19 °C (66 °F) - open cup
66 °F

Heavy Atom Count

7

Taste

Penetrating buttery taste on dilution...Taste characteristics at 1 to 5 ppm: sweet buttery, creamy, cheesy, slightly toasted dairy, with a rich baked goods nuance and good mouth feel

Density

0.979-0.985

LogP

log Kow = -0.85 (est)

Odor

Somewhat sweet odor similar to quinone ... Detection: 20 ppb. Aroma characteristics at 1.0%: buttery diacytl-like, fermented dairy and creamy, popcorn buttery

Odor Threshold

Odor Threshold Low: 0.00002 [ppm]
Odor threshold from Reference #1

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

-52 °C
-61.6 °F

UNII

K4WBE45SCM

GHS Hazard Statements

Aggregated GHS information provided by 1606 companies from 24 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (99.94%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H317 (88.61%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (88.54%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H373 (91.78%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 2,3-Pentanedione is a yellow to yellow-green liquid. It has a buttery odor and taste. 2,3-Pentanedione is very soluble in water. It occurs in coffee, black tea, kiwi flowers, some fish, shrimp, oysters, clams and crabs and meat. 2,3-Pentanedione has been identified in yogurt and butter, several fruits, vegetables and nuts. It has been identified in cigarette smoke. USE: 2,3-Pentanedione is used as a food flavoring. The use of 2,3-pentanedione as a butter flavoring has increased recently to replace the use of diacetyl, which causes lung problems (trouble breathing, bronchitis) in food production workers. EXPOSURE: Workers that use 2,3-pentanedione may breathe in mists or have direct skin contact. The general population may be exposed by breathing in food vapors and consumption of food. Exposure may also occur from smoking cigarettes. If 2,3-pentanedione is released to the environment, it will be broken down in air. It is expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move easily through soil. It may be broken down by microorganisms, and is not expected to build up in fish. RISK: Decreased lung function (restrictive breathing) was reported in a production plant that used buttermilk flavoring containing 2,3-pentanedione. However, these workers were previously exposed to buttermilk flavoring containing diacetyl (which has been associated with breathing problems). No additional data on the potential for 2,3-pentanedione to produce toxic effects in humans is available. Damage to the airway passages have been observed in laboratory animals breathing 2,3-pentanedione at a high dose for a short term. No additional data on the potential for 2,3-pentanedione to produce toxic effects in animals is available. Data on the potential for 2,3-pentanedione to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for 2,3-pentanedione to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

21.4 [mmHg]
2.67 kPa at 20 °C /20.0 mm Hg at 20 °C/
2.67 kPa

Pictograms

Health Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Health Hazard

Other CAS

600-14-6

Metabolism Metabolites

We developed a system to expose cultured human bronchial/tracheal epithelial cells (NHBEs) to flavoring vapors. NHBEs were exposed for 6 hr to diacetyl or 2,3-pentanedione vapors (25 or >/= 60 ppm)... Analysis of the basolateral medium indicated that NHBEs metabolize diacetyl and 2,3-pentanedione to acetoin and 2-hydroxy-3-pentanone, respectively.

Wikipedia

Acetylpropionyl

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

By oxidation of methyl propyl ketone with excess NaNO2 and diluted HCl in the presence of hydroxylamine hydrochloride under a nitrogen blanket.
Processes used include oxidation of the corresponding diols over a copper or silver catalyst, or selective oxidation of the methylene group in the corresponding methyl alkyl ketones with oxygen in the presence of catalysts such as nickel.

General Manufacturing Information

2,3-Pentanedione: ACTIVE

Analytic Laboratory Methods

Method: OSHA 1016; Procedure: chromatography using a flame ionization detector; Analyte: 2,3-pentanedione; Matrix: air; Detection Limit: 9.3 ppb (38 ug/cu m).

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature 2 - 8 °C. Storage class (TRGS 510): Flammable liquids.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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